(2-Bromophenyl)(3,4-difluorophenyl)methanol
Description
(2-Bromophenyl)(3,4-difluorophenyl)methanol is a bifunctional aromatic methanol derivative characterized by a central hydroxymethyl group (-CH₂OH) attached to two distinct aromatic rings: a 2-bromophenyl group and a 3,4-difluorophenyl group. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
(2-bromophenyl)-(3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMAOSYTXWVIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,4-difluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3,4-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Bromophenyl)(3,4-difluorophenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)(3,4-difluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
Key Findings :
- Electron-Withdrawing Effects: Bromine and fluorine substituents in the target compound enhance electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, methylthio groups in (4-Bromophenyl)(3-(methylthio)phenyl)methanol introduce electron-donating effects, reducing reactivity toward electrophiles .
- Hydrogen Bonding: The -CH₂OH group in the target compound enables hydrogen bonding, which is absent in ketone derivatives like (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone. This property may influence solubility and biological interactions .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Data
Key Findings :
- Melting Points : Fluorinated derivatives (e.g., 4j) exhibit higher melting points due to increased polarity and intermolecular interactions compared to brominated analogs like 4k .
- Solubility : The target compound’s solubility profile is inferred to align with polar aprotic solvents (e.g., DMF, DMSO), similar to 4j and 4k .
Biological Activity
(2-Bromophenyl)(3,4-difluorophenyl)methanol is a compound with potential therapeutic applications due to its structural features that may influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H10BrF2O
- CAS Number : 1019446-40-2
- Molecular Weight : 305.12 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of a phenolic compound followed by the introduction of difluorophenyl groups. The synthetic routes often employ methods such as nucleophilic substitution and electrophilic aromatic substitution.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an inhibitor for several enzymes and its cytotoxic effects against cancer cells.
Enzyme Inhibition
Several studies have reported that bromophenol derivatives exhibit significant inhibitory effects on enzymes such as:
- Carbonic Anhydrases (CAs) : Inhibition of hCA I and II has been noted, with Ki values indicating strong binding affinity. For instance, compounds similar to this compound showed Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against hCA isoenzymes .
- Acetylcholinesterase (AChE) : This compound's structural similarity to known AChE inhibitors suggests potential efficacy in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines:
- Breast Cancer Cells : Studies have shown that derivatives can induce apoptosis and inhibit microtubule assembly in MDA-MB-231 cells, a common breast cancer model .
- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis .
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Enzyme Inhibition Study :
- A comparative analysis of bromophenol derivatives showed that compounds with similar structures to this compound had IC50 values ranging from 7.45 to 27.72 nM for hCA II inhibition.
- The findings suggest that modifications in the bromine and fluorine substituents significantly affect enzyme binding affinity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
